
1,3,5-trimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-trimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H18N4O2S2 and its molecular weight is 362.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of New Heterocyclic Compounds
Researchers have been exploring the synthesis of new heterocyclic compounds based on sulfonamide moieties, aiming to enhance antimicrobial properties. For instance, the synthesis and antimicrobial activity of novel heterocycles based on pyrazole derivatives incorporating sulfonamide groups have been investigated, revealing potential applications in developing antibacterial agents. These studies focus on creating compounds that could serve as effective antibacterial and antimicrobial agents by integrating sulfonamide with various heterocyclic frameworks (El‐Emary, Al-muaikel, & Moustafa, 2002), (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Radiosensitizing Evaluation
The anticancer and radiosensitizing potential of sulfonamide derivatives has also been a significant area of research. Novel sulfonamide derivatives have been synthesized and evaluated for their in-vitro anticancer activity against human tumor cell lines, showing promise as potential anticancer agents with the ability to enhance the cell-killing effect of γ-radiation. This research opens avenues for developing new cancer therapies by exploiting the unique properties of sulfonamide derivatives (Ghorab, Ragab, Heiba, El-Gazzar, & Sally S. Zahran, 2015).
Carbonic Anhydrase Inhibitory Activities
The compound has been part of studies focusing on its inhibitory activities against carbonic anhydrase isoenzymes, which play crucial roles in various physiological processes. Research on polymethoxylated-pyrazoline benzene sulfonamides, including their synthesis and evaluation for cytotoxic activities and carbonic anhydrase inhibition, has provided insights into developing new therapeutic agents with potential applications in treating conditions where carbonic anhydrase activity modulation is beneficial (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).
Exploration of Sulfonamide Hybrids
The exploration of sulfonamide hybrids has been a noteworthy area of research, focusing on the development of compounds with enhanced pharmacological properties. Studies on two-component sulfonamide hybrids have reviewed the synthesis and biological activity of these agents, highlighting their potential in various pharmacological domains, including antibacterial, anti-carbonic anhydrase, and antitumor activities. This research underscores the versatility and potential of sulfonamide-based compounds in medicinal chemistry (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-11-16(12(2)20(3)19-11)24(21,22)18-8-13-6-15(9-17-7-13)14-4-5-23-10-14/h4-7,9-10,18H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJPNMPDVYLFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-Cyanocyclohexyl)-2-[3-(2,6-difluorophenyl)-6-oxopyridazin-1-yl]-N-methylacetamide](/img/structure/B2726665.png)
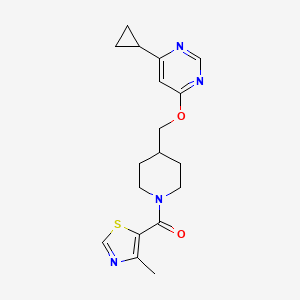
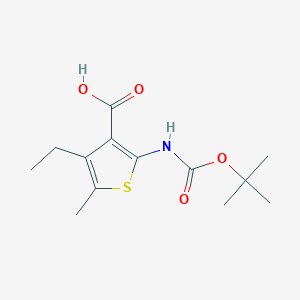
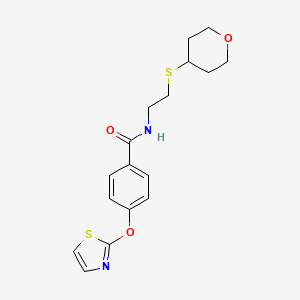
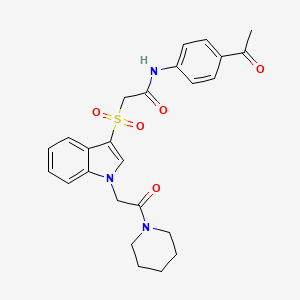

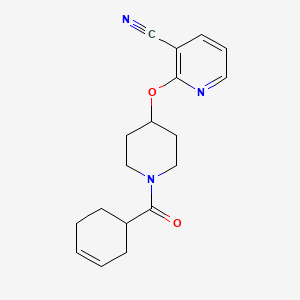
![L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]](/img/structure/B2726679.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2726683.png)
![6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2726684.png)
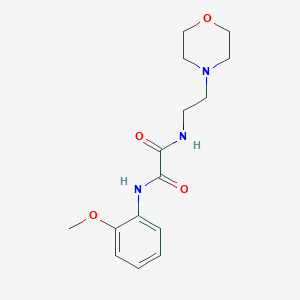
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2726686.png)